![molecular formula C14H10O8 B5748952 2,5-bis[(E)-2-carboxyethenyl]benzene-1,4-dicarboxylic acid](/img/structure/B5748952.png)
2,5-bis[(E)-2-carboxyethenyl]benzene-1,4-dicarboxylic acid
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Overview
Description
2,5-bis[(E)-2-carboxyethenyl]benzene-1,4-dicarboxylic acid is an organic compound with a complex structure that includes multiple carboxylic acid groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[(E)-2-carboxyethenyl]benzene-1,4-dicarboxylic acid typically involves the use of 1,4-benzenedicarboxylic acid as a starting material. The compound can be synthesized through a series of reactions, including hydrothermal synthesis and melt polymerization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydrothermal synthesis, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts, such as barium titanate, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,5-bis[(E)-2-carboxyethenyl]benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more carboxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
2,5-bis[(E)-2-carboxyethenyl]benzene-1,4-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-bis[(E)-2-carboxyethenyl]benzene-1,4-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and stability. These interactions can affect pathways involved in catalysis and material formation .
Comparison with Similar Compounds
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Uniqueness
2,5-bis[(E)-2-carboxyethenyl]benzene-1,4-dicarboxylic acid is unique due to its multiple carboxylic acid groups and the presence of ethylene linkers, which provide distinct reactivity and properties compared to other benzenedicarboxylic acids .
Properties
IUPAC Name |
2,5-bis[(E)-2-carboxyethenyl]terephthalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O8/c15-11(16)3-1-7-5-10(14(21)22)8(2-4-12(17)18)6-9(7)13(19)20/h1-6H,(H,15,16)(H,17,18)(H,19,20)(H,21,22)/b3-1+,4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZVJPBFDLXUHM-ZPUQHVIOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)C=CC(=O)O)C(=O)O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1C(=O)O)/C=C/C(=O)O)C(=O)O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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